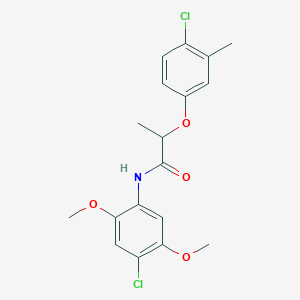
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide, also known as DOC or 2,5-dimethoxy-4-chloroamphetamine, is a potent psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized by Alexander Shulgin in the 1970s and has since gained popularity among recreational drug users due to its intense hallucinogenic effects. However,
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide is not fully understood, but it is believed to involve the activation of 5-HT2A receptors in the brain. This activation leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, perception, and cognition. The resulting changes in brain activity are thought to underlie the hallucinogenic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in the brain. These include changes in the activity of neurotransmitters such as dopamine, serotonin, and glutamate, as well as alterations in the expression of genes involved in the regulation of these neurotransmitters. Additionally, this compound has been shown to increase the activity of brain regions involved in the processing of sensory information, such as the visual cortex.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and behavioral processes. However, the intense hallucinogenic effects of this compound can also be a limitation, as they may interfere with the interpretation of experimental results. Additionally, the potential risks associated with handling and administering a potent psychedelic drug must be carefully considered.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of new and more selective compounds that target the 5-HT2A receptor, which could have a range of applications in neuroscience and drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide has been studied extensively in the field of neuroscience and has been shown to have a high affinity for the serotonin 2A receptor (5-HT2A). This receptor is known to play a crucial role in the regulation of mood, perception, and cognition. By binding to this receptor, this compound can induce profound alterations in perception and consciousness, making it a valuable tool for studying the neurobiological basis of these processes.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-10-7-12(5-6-13(10)19)25-11(2)18(22)21-15-9-16(23-3)14(20)8-17(15)24-4/h5-9,11H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHWLVIJCPEKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethyl-4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4399176.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B4399188.png)
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methylphenyl)glycine](/img/structure/B4399190.png)

![5-chloro-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4399214.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4399220.png)

![4-chloro-N,N-bis[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4399230.png)
![3-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399235.png)
![{4-[(3-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B4399251.png)
![1-{4-[3-(1H-imidazol-1-yl)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4399260.png)
![4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399268.png)
![1-[4-(allyloxy)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4399273.png)